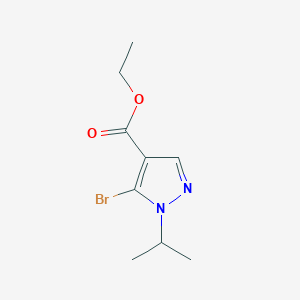

Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of pyrazole chemistry, which has evolved significantly since the foundational work establishing synthetic routes to substituted pyrazole derivatives. Early pioneering efforts in pyrazole-4-carboxylic acid synthesis, as documented in seminal research from 1960, established critical methodologies including the hydrolysis of 4-cyano-1-phenylpyrazole derivatives and Sandmeyer-type reactions from pyrazole-4-diazonium chlorides. These foundational approaches provided the synthetic framework that would later enable the preparation of more complex substituted pyrazole carboxylates.

The specific compound this compound first appeared in chemical databases in November 2012, with its initial registration in PubChem occurring on November 30, 2012. The compound has undergone continuous database updates, with the most recent modification recorded on May 24, 2025, reflecting ongoing research interest and evolving understanding of its properties. This timeline coincides with intensified research efforts in pyrazole chemistry during the early 2010s, particularly focusing on halogenated pyrazole derivatives with enhanced synthetic versatility.

The historical development of synthetic methodologies for pyrazole carboxylates has been instrumental in enabling access to compounds like this compound. Traditional synthetic approaches, including the reaction of pyrazole-4-carboxylic acids with alcohols in the presence of activating agents such as thionyl chloride, have demonstrated significant utility in producing ethyl pyrazole-4-carboxylates with yields reaching 80%. These established methodologies have provided the foundation for accessing increasingly complex substituted derivatives through systematic structural modifications.

Table 1: Historical Milestones in Pyrazole-4-carboxylate Development

| Year | Development | Significance |

|---|---|---|

| 1960 | Sandmeyer-type synthesis of pyrazole-4-carboxylic acids | Established fundamental synthetic methodology |

| 2010s | Enhanced focus on halogenated pyrazole derivatives | Expanded structural diversity and synthetic applications |

| 2012 | First database registration of this compound | Marked compound's entry into research literature |

| 2025 | Continued database updates and research activity | Reflects ongoing scientific interest and applications |

Significance in Pyrazole Chemistry

This compound occupies a distinctive position within pyrazole chemistry due to its unique combination of structural features that enhance both reactivity and synthetic utility. The compound's molecular architecture incorporates three strategically positioned functional groups that collectively provide multiple avenues for chemical modification and derivatization. The presence of a bromine atom at the 5-position serves as an excellent leaving group for various substitution reactions, while the isopropyl substituent at the 1-position provides steric bulk that can influence reaction selectivity and molecular conformations.

The ethyl ester functionality at the 4-position represents a particularly significant structural element, as it enables various transformations including hydrolysis to the corresponding carboxylic acid, reduction to alcohol derivatives, and participation in nucleophilic acyl substitution reactions. This versatility positions the compound as an excellent intermediate for accessing diverse pyrazole derivatives with modified functional groups. The combination of these three distinct functional elements creates a molecular scaffold that exemplifies the principle of orthogonal reactivity, where different positions on the molecule can be selectively modified under appropriate reaction conditions.

Within the broader context of pyrazole chemistry, compounds bearing multiple substituents like this compound represent sophisticated synthetic targets that demonstrate advanced understanding of regioselective functionalization strategies. The successful preparation and utilization of such compounds reflects the maturation of pyrazole synthetic chemistry from simple substituted derivatives to complex multifunctional molecules with precisely controlled substitution patterns.

Table 2: Structural Features and Their Chemical Significance

| Position | Substituent | Chemical Function | Synthetic Utility |

|---|---|---|---|

| 1 | Isopropyl group | Steric control, solubility modulation | Influences reaction selectivity |

| 4 | Ethyl carboxylate | Electrophilic site, hydrogen bonding | Multiple derivatization pathways |

| 5 | Bromine atom | Leaving group for substitution | Cross-coupling reactions, nucleophilic substitution |

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of the structural diversity achievable within pyrazole chemistry. Pyrazole derivatives have been recognized as privileged scaffolds in medicinal chemistry, exhibiting a remarkable spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern found in this compound provides a framework for exploring structure-activity relationships and developing new bioactive compounds through systematic modification of the existing functional groups.

Position in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized this compound as a valuable synthetic intermediate with applications spanning multiple areas of organic chemistry and materials science. The compound's commercial availability from multiple specialized chemical suppliers, including established vendors with comprehensive specifications and quality control measures, demonstrates its recognized utility in research applications. Current research efforts have focused particularly on exploiting the compound's multiple reactive sites for constructing more complex molecular architectures through selective functionalization strategies.

Recent synthetic methodologies have emphasized the development of efficient routes to pyrazole derivatives with precisely controlled substitution patterns, positioning compounds like this compound as crucial building blocks in these synthetic strategies. The compound's bromine substituent makes it particularly valuable for modern cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which have become indispensable tools for constructing carbon-carbon bonds in complex molecule synthesis.

Contemporary research applications have also explored the compound's potential in developing new materials with specific properties. The pyrazole core structure, combined with the unique substitution pattern, provides opportunities for creating molecular building blocks for coordination polymers, organic semiconductors, and other advanced materials. The ester functionality enables further derivatization for incorporating the pyrazole unit into larger molecular frameworks or polymer structures.

Table 3: Contemporary Research Applications and Methodologies

| Application Area | Methodology | Research Focus |

|---|---|---|

| Cross-coupling reactions | Palladium-catalyzed processes | Carbon-carbon bond formation |

| Materials science | Coordination chemistry | Functional materials development |

| Synthetic chemistry | Building block utilization | Complex molecule construction |

| Pharmaceutical research | Structure-activity studies | Bioactive compound development |

The compound's position in contemporary chemical databases and patent literature reflects its growing importance in research and development activities. Recent patent applications have referenced similar pyrazole carboxylate structures in the context of developing new synthetic methodologies and accessing complex heterocyclic compounds. This patent activity indicates active commercial and academic interest in exploiting the synthetic potential of compounds with similar structural features.

Current research trends have also emphasized the importance of sustainable and efficient synthetic approaches to accessing complex pyrazole derivatives. This compound serves as an excellent platform for developing green chemistry approaches, as its multiple functional groups enable the use of catalytic processes and atom-economical transformations that minimize waste generation and improve overall synthetic efficiency. The compound's stable structure and well-characterized properties make it an ideal candidate for developing standardized synthetic protocols that can be readily adopted by the broader research community.

Properties

IUPAC Name |

ethyl 5-bromo-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFFWXCMGUSKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities. They have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors.

Mode of Action

It’s worth noting that the pyrazole moiety is a core element in many compounds with diverse biological activities. The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.

Biochemical Pathways

Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected.

Result of Action

Based on the known activities of pyrazole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature can affect the stability of certain compounds. .

Biological Activity

Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound can be represented by the molecular formula . The presence of the bromine atom and isopropyl group contributes to its unique chemical reactivity and biological properties. The compound's structure influences its interactions with biological targets, making it a valuable candidate for further research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromoacetic acid or similar brominated compounds. The synthetic pathways often yield various derivatives, which can be screened for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 40 to 100 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition. For instance, related pyrazole compounds have shown IC50 values as low as 0.28 µM against A549 lung cancer cells .

A detailed examination of various pyrazole derivatives revealed that structural modifications significantly affect their anticancer efficacy. This compound's specific substituents may enhance its ability to interact with cancer cell pathways, suggesting a promising avenue for drug development.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Interference with DNA Synthesis : Some pyrazole derivatives are known to disrupt DNA replication in rapidly dividing cells, contributing to their anticancer effects .

Case Studies

Several studies have documented the biological activities of related pyrazole compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | 1-Arylmethyl-3-aryl-pyrazole | Antitumor | 49.85 μM |

| Zheng et al. (2022) | Pyrazole-linked benzimidazole | Inhibition of Aurora A/B kinase | 0.19 μM |

| Fan et al. (2022) | Hydroxy-aroxypropyl-pyrazole | Cytotoxicity against A549 | 0.95 nM |

These findings highlight the potential of this compound as a lead compound for developing new therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom and isopropyl group enhances its chemical reactivity and potential biological activity. Its molecular formula is , and it has a molecular weight of 260.09 g/mol.

Medicinal Chemistry

This compound is investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study found that this compound showed effective activity against various strains of bacteria, with a minimal inhibitory concentration (MIC) of less than 62.5 μg/ml against planktonic cells of tested strains such as Haemophilus influenzae .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| This compound | <62.5 | Effective against planktonic cells |

| N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although further research is required to elucidate its mechanism of action.

Agrochemicals

This compound serves as an important intermediate in the synthesis of various agrochemical products, particularly insecticides and fungicides. Its structural properties enable it to interact with biological targets in pests, leading to effective pest control solutions.

Organic Synthesis

This compound is utilized as a key building block in the synthesis of more complex heterocyclic compounds:

- Synthesis Pathways : The compound can undergo various chemical reactions, including oxidation and substitution reactions, making it versatile for synthetic applications in organic chemistry .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effectiveness of this compound against multiple Gram-negative bacteria. The results indicated strong antibacterial potential, supporting its application in developing new antimicrobial agents.

Case Study 2: Synthesis of Agrochemical Intermediates

Research demonstrated the synthesis of chlorantraniliprole using this compound as an intermediate. The process involved several steps, including cyclization and bromination reactions, which resulted in high yields while minimizing waste .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Positioning and Electronic Effects

- Bromine Position : Moving bromine from C5 (target compound) to C4 (Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) alters electronic distribution. The C5 bromine in the target compound likely exerts a stronger electron-withdrawing effect on the pyrazole ring, enhancing electrophilic substitution reactivity at adjacent positions .

- N1 Substituents : The isopropyl group in the target compound introduces greater steric hindrance compared to methyl or hydrogen in analogues. This may reduce crystallization efficiency but improve metabolic stability in drug design contexts .

Physicochemical Properties

- Solubility : The ethyl ester (COOEt) in the target compound and its analogues increases lipophilicity compared to methyl esters (e.g., Methyl 4-bromo-1H-pyrazole-5-carboxylate). However, the bromophenyl derivative exhibits even lower aqueous solubility due to its aromatic bulk.

- Melting Points : Steric effects from the isopropyl group may lower melting points relative to smaller N1 substituents (e.g., methyl), as observed in analogous pyrazole systems .

Q & A

Q. What synthetic routes are commonly employed for preparing Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate, and how are intermediates optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives, followed by bromination. For example, describes a similar pyrazole-carboxylate synthesis where phenylhydrazine reacts with ethyl acetoacetate and DMF-DMA to form intermediates. Optimization involves adjusting reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios to improve yield. Post-synthetic modifications, such as bromination at the 5-position, require careful control of halogenation agents (e.g., NBS or Br₂) and inert conditions to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm substitution patterns (e.g., isopropyl group at N1, bromine at C5).

- IR : Identification of carbonyl (C=O) and ester (C-O) stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₀H₁₄BrN₂O₂). highlights combined experimental and theoretical approaches, such as DFT calculations, to validate spectral assignments .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is used, with programs like SHELXL (for refinement) and SIR97 (for structure solution). notes that SHELX software is robust for small-molecule refinement, enabling precise determination of bond lengths, angles, and torsion angles. For example, the isopropyl group’s orientation and bromine’s positional disorder can be resolved via iterative least-squares refinement .

Q. What safety precautions are recommended for handling this compound given limited toxicological data?

While –10 indicate no comprehensive toxicity studies, standard pyrazole-handling protocols apply:

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation/ingestion; rinse exposed skin with water.

- Store in inert, dry conditions. Disposal should follow institutional guidelines for halogenated organics, as per .

Advanced Research Questions

Q. How can reaction mechanisms for multi-step synthesis of derivatives be elucidated?

Mechanistic studies involve:

- Isotopic Labeling : Tracking bromine incorporation via Br NMR.

- Kinetic Analysis : Monitoring intermediate formation (e.g., acyl thioureas in ) via HPLC or in-situ IR.

- Computational Modeling : Transition-state simulations (e.g., Gaussian or ORCA) to identify rate-determining steps, such as bromine radical addition .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Graph set analysis ( ) can classify hydrogen bonds (e.g., C=O⋯H-N or C-Br⋯H-C interactions) into motifs like R₂²(8) or D , influencing stability and solubility. For instance, ’s crystal structure of a related pyrazole-carboxylate shows dimeric motifs via N-H⋯O bonds, which may correlate with melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.